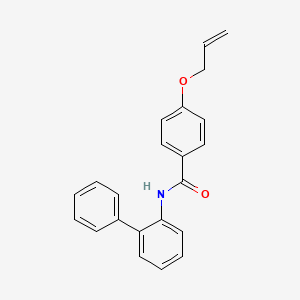

4-(allyloxy)-N-2-biphenylylbenzamide

Description

4-(Allyloxy)-N-2-biphenylylbenzamide is a benzamide derivative characterized by an allyloxy substituent at the 4-position of the benzene ring and a biphenylyl group attached to the amide nitrogen. Green chemistry techniques, such as ultrasound-assisted methods, may enhance reaction efficiency, as observed in structurally related compounds (e.g., reduced reaction time and increased yield under ultrasonic irradiation) .

Properties

IUPAC Name |

N-(2-phenylphenyl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRUQOAFFDWNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency: Ultrasound-assisted synthesis (e.g., for azetidinone derivatives) reduces reaction time by ~80% (30 min vs. 6 hours) and improves yields by 15–20% compared to conventional reflux . This suggests that 4-(allyloxy)-N-2-biphenylylbenzamide could benefit similarly from green chemistry approaches.

Structural Effects on Properties: Lipophilicity: The allyloxy group (LogP +1.2) likely makes the target compound less lipophilic than derivatives with benzyloxy (+2.0) or butoxy (+2.5) groups but more lipophilic than methoxy (-0.5) . Hydrogen Bonding: The biphenylyl group lacks hydrogen-bond donors, contrasting with hydroxyalkyl-substituted benzamides (e.g., ), which exhibit enhanced solubility in polar solvents .

Crystallographic Behavior :

- Unlike 4-bromo-N-(2-nitrophenyl)benzamide, which forms two molecules per asymmetric unit due to nitro-group packing , the target compound’s biphenylyl group may promote planar stacking, influencing solid-state stability.

Bioactivity Inference :

- The benzothiazolyl derivative () demonstrates high LogP (6.1) and rotatable bonds (7), traits associated with blood-brain barrier penetration . The target compound’s biphenylyl group may similarly enhance CNS targeting but with reduced metabolic stability compared to heterocyclic analogs.

Contradictions and Limitations

- Solvent Dependency: highlights solvent-dependent yields (e.g., ethanol vs. DMF), suggesting that the optimal conditions for synthesizing the target compound may vary unpredictably from those of its analogs .

- Spectroscopic Variability : Allyloxy-substituted benzamides () show distinct IR peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1100 cm⁻¹ (allyl C-O), which may differ in intensity or position for the biphenylyl derivative due to electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.